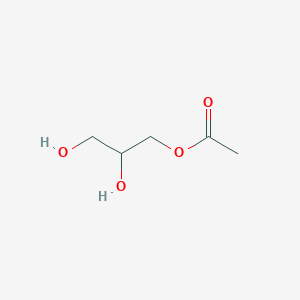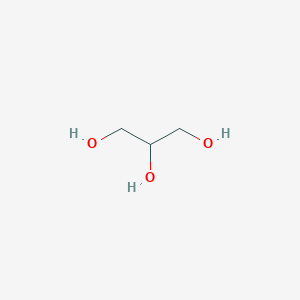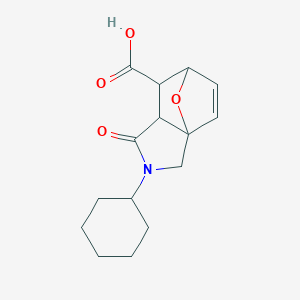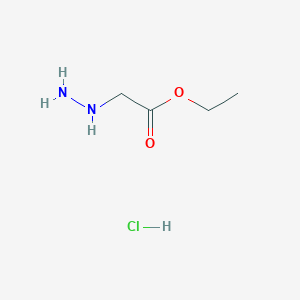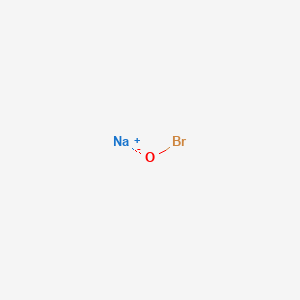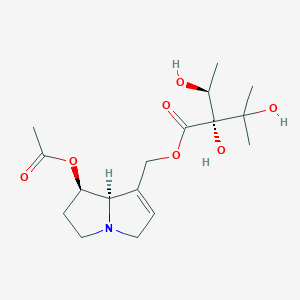
Uplandicine
Overview
Description
Uplandicine is a pyrrolizidine alkaloid with the molecular formula C₁₇H₂₇NO₇ and a molecular weight of 357.3988 g/mol . It is a naturally occurring compound found in certain plant species, particularly within the Boraginaceae family. Pyrrolizidine alkaloids are known for their diverse biological activities and potential toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of uplandicine involves several steps, starting from basic organic compounds. The key steps include the formation of the pyrrolizidine core and subsequent functionalization to introduce the necessary hydroxyl and acetoxy groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its limited commercial applications and potential toxicity. the extraction from natural sources, such as plants of the Boraginaceae family, remains a viable method. This involves harvesting the plant material, followed by solvent extraction and purification processes to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Uplandicine undergoes various chemical reactions, including:
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, modifying its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs of this compound .
Scientific Research Applications
Uplandicine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of uplandicine involves its interaction with cellular components, leading to various biological effects. Pyrrolizidine alkaloids, including this compound, are known to form DNA adducts, which can result in genotoxicity and cytotoxicity. The molecular targets include nucleic acids and proteins, leading to disruptions in cellular processes and potential cell death . The pathways involved in these effects are complex and involve multiple steps, including metabolic activation and subsequent interactions with cellular macromolecules .
Comparison with Similar Compounds
- Acetylintermedine
- Retronecine
- Lycopsamine
- Echimidine
Comparison: Uplandicine is unique among pyrrolizidine alkaloids due to its specific functional groups and stereochemistry. Compared to similar compounds like acetylintermedine and retronecine, this compound has distinct biological activities and chemical properties. For instance, its acetoxy group at the pyrrolizidine core differentiates it from other alkaloids, influencing its reactivity and biological effects .
Properties
IUPAC Name |
[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO7/c1-10(19)17(23,16(3,4)22)15(21)24-9-12-5-7-18-8-6-13(14(12)18)25-11(2)20/h5,10,13-14,19,22-23H,6-9H2,1-4H3/t10-,13+,14+,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRIHUJNKKMIDN-YYGKBEQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC1=CCN2C1C(CC2)OC(=O)C)(C(C)(C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@](C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)OC(=O)C)(C(C)(C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80225198 | |
| Record name | 7-Acetyl-9-echimidinylretronecine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74202-10-1 | |
| Record name | Uplandicine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74202-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Acetyl-9-echimidinylretronecine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074202101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Acetyl-9-echimidinylretronecine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UPLANDICINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6W9HXK537 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What plant species are known to contain uplandicine, and what other PAs are found alongside it?
A1: this compound has been identified in Symphytum × uplandicum (Russian comfrey) [] and Echium species like Echium vulgare [] and Echium rauwolfii []. These plants also contain various other PAs, including echimidine, lycopsamine, 7-acetyllycopsamine, and 7-acetylintermedine, among others [, , ]. The presence and concentration of specific PAs can vary significantly between plant species and even within different parts of the same plant.
Q2: Are there any analytical techniques used to identify and quantify this compound in plant material?
A3: Researchers utilize a combination of techniques to identify and quantify this compound and other PAs in plants. Gas chromatography-mass spectrometry (GC-MS) [] and liquid chromatography-mass spectrometry (LC-MS) [] are commonly employed for separating and identifying individual alkaloids based on their mass-to-charge ratios. These techniques are particularly useful for analyzing complex mixtures of PAs in plant extracts.
Q3: What are the potential research implications of identifying this compound in pollen?
A4: The identification of this compound in the pollen of Echium vulgare [] has significant implications. This finding suggests that pollen itself can be a source of PAs in honey, highlighting the importance of understanding PA transmission routes in the environment. Additionally, the presence of this compound in pollen raises questions about its potential impact on pollinators and the overall ecological role of this particular PA.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B36585.png)



